Technical Monograph: Molecular Structure and Isotopic Labeling of D-Arabinose-3-13C
Technical Monograph: Molecular Structure and Isotopic Labeling of D-Arabinose-3-13C
[1]
Executive Summary
D-Arabinose-3-13C is a stable isotope-labeled aldopentose used primarily as a metabolic tracer in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic flux analysis (MFA).[1] Unlike uniformly labeled (
This guide details the molecular architecture, chemo-enzymatic synthesis via chain shortening, and the critical application of D-Arabinose-3-13C in elucidating central carbon metabolism.[1]
Molecular Architecture and Spectral Signature[2]
Structural Dynamics
D-Arabinose (
Tautomeric Equilibrium Distribution (in
-
-D-Arabinopyranose: ~60% (Dominant conformer,
chair)[1] - -D-Arabinopyranose: ~35%[1]
- -D-Arabinofuranose: ~2-3%[1]
- -D-Arabinofuranose: ~2-3%[1]
Isotopic Signature (NMR)
The introduction of
| Carbon Position | Approx.[1][2][3][4][5][6] Shift ( | Multiplicity w/ C3-Label | Structural Insight |
| C1 (Anomeric) | 97.0 ( | Singlet | Far removed from C3; no |
| C2 | 72.5 | Doublet | Shows strong |
| C3 ( | 73.8 ( | Enhanced Singlet | Primary diagnostic peak. |
| C4 | 69.0 | Doublet | Shows strong |
| C5 | 67.0 | Singlet | Weak long-range coupling may be observed.[1] |
Note: Chemical shifts are approximate relative to TSP in
Synthetic Pathway: The Ruff Degradation Protocol
While total synthesis is possible, the most authoritative and stereochemically secure route to D-Arabinose-3-13C involves the chain shortening (degradation) of D-Glucose-4-13C .[1] This approach preserves the stereochemistry of the remaining chiral centers.
Retrosynthetic Logic
The Ruff degradation removes the C1 carbon of an aldose as
-
Precursor: D-Glucose-4-13C (commercially available or synthesized via gluconeogenesis).[1]
-
Transformation:
Experimental Protocol
Safety Note: This protocol involves bromine (
Step 1: Oxidation to D-Gluconic Acid-4-13C[1]
-
Dissolve 1.0 g of D-Glucose-4-13C in 10 mL of water.
-
Add barium carbonate (
, 1.5 eq) to buffer the solution.[1] -
Dropwise add bromine water (
, 1.1 eq) at 0°C. -
Stir at room temperature for 24 hours. The disappearance of the aldehyde signal (by TLC) indicates completion.
-
Remove excess bromine by aeration (bubbling
).[1] -
Filter the solution to remove barium salts. Pass through a cation exchange resin (H+ form) to obtain free D-Gluconic Acid-4-13C .[1]
Step 2: Ruff Degradation (Oxidative Decarboxylation)[1]
-
Neutralize the gluconic acid solution with Calcium Carbonate (
) to form Calcium Gluconate.[1] -
Add Ferric Acetate (
) or Ferric Sulfate as a catalyst (approx 5 mol%).[1] -
Heat the solution to 45-50°C.
-
Add 30% Hydrogen Peroxide (
) dropwise.[1] The reaction will effervesce as is released.-
Critical Control Point: Monitor pH; maintain between 6.0 and 7.0 to prevent deep degradation.
-
-
Once gas evolution ceases, filter the mixture.
-
Purify the crude D-Arabinose-3-13C using ion-exchange chromatography (Dowex 50W) to remove iron salts and unreacted gluconate.[1]
-
Lyophilize to yield the final white solid.
Pathway Visualization
Figure 1: The Ruff Degradation pathway converting D-Glucose-4-13C to D-Arabinose-3-13C.[1][8] The C4 label of the hexose translates directly to the C3 position of the pentose.
Application: Metabolic Flux Analysis (MFA)[1][11][12]
The Pentose Phosphate Pathway (PPP) Problem
In metabolic engineering, distinguishing between the Oxidative PPP (which generates NADPH) and the Non-Oxidative PPP (which generates precursor metabolites) is difficult with U-13C glucose because the scrambling of carbons by Transketolase (TK) and Transaldolase (TA) is complex.[1]
Why D-Arabinose-3-13C?
When D-Arabinose-3-13C enters the cell (often via the araBAD operon in bacteria), it is phosphorylated to D-Ribulose-5-Phosphate-3-13C .[1]
-
Oxidative Branch Entry: If the cell routes carbon backwards through gluconeogenesis to G6P and then down the oxidative PPP, C1 is lost. However, the C3 label remains internal.
-
Non-Oxidative Scrambling:
-
Transketolase Reaction 1:
[1] -
The C3 label of the pentose becomes C5 of Sedoheptulose-7P and C1 of Glyceraldehyde-3P .
-
This specific redistribution pattern allows MFA algorithms to mathematically constrain the flux values for the reversible non-oxidative branch, providing higher precision than uniform labeling.
Metabolic Fate Diagram
Figure 2: Metabolic fate of the C3 label in the Non-Oxidative Pentose Phosphate Pathway. The label position shifts to C1 of trioses and C5 of heptoses, creating a distinct mass isotopomer distribution.
References
-
Ruff Degradation Mechanism: Stapley, J. A., & BeMiller, J. N. (2007).[1][7][8] The Ruff degradation: a review of previously proposed mechanisms with evidence that the reaction proceeds by a Hofer–Moest-type reaction. Carbohydrate Research, 342(3), 407–418.[1][7] [Link][1]
-
NMR of Carbohydrates: Roslund, M. U., et al. (2008).[1] Complete assignment of the 1H and 13C NMR spectra of D-arabinose and L-arabinose. Magnetic Resonance in Chemistry. [Link]
-
Metabolic Flux Analysis (PPP): Crown, S. B., & Antoniewicz, M. R. (2013).[1] Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering, 20, 42-48.[1] [Link][1]
-
Isotopic Labeling Strategies: Buescher, J. M., et al. (2015).[1] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.[1] [Link][1]
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- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
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